![molecular formula C18H25N5S2 B609023 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine CAS No. 1271738-59-0](/img/structure/B609023.png)

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Anticancer Applications

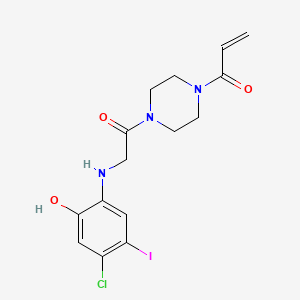

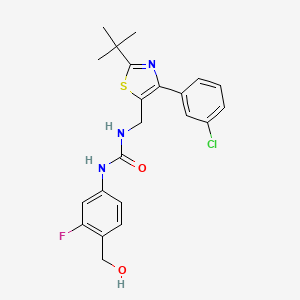

A variety of derivatives similar to 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine have been synthesized and evaluated for their anticancer properties. For instance, certain derivatives have shown antiproliferative effects against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012). Another study highlighted the anticancer activity of polyfunctional substituted 1,3-thiazoles, indicating a potential for derivatives in cancer treatment (Turov, 2020).

Antimicrobial Applications

Research on related compounds demonstrates antimicrobial properties. Thiazolopyrimidines and related structures have been synthesized and shown effective against a variety of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2012), (Yurttaş et al., 2016), (Jafar et al., 2017).

Synthesis of Novel Derivatives

Several studies have focused on synthesizing novel derivatives of thiazolopyrimidines for various applications. These derivatives have been evaluated for their biological activities, providing a basis for further research into their potential therapeutic uses (Abdelhamid et al., 2017), (Ghule et al., 2013).

Hypoglycemic Applications

Compounds structurally similar to thiazolopyrimidines have also been investigated for their hypoglycemic properties. This includes studies on N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents, activating glucokinase (GK) and PPARγ, suggesting a potential use in diabetes treatment (Song et al., 2011).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a wide range of biological effects . The mode of action can vary depending on the specific targets and the structure of the thiazole derivative.

Biochemical Pathways

Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects can range from reduction in inflammation and pain, inhibition of microbial growth, to potential cytotoxic effects on tumor cells .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine involves multiple steps including protection, coupling, deprotection, and cyclization reactions.", "Starting Materials": [ "2-amino-4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine", "2-bromo-6-isopropylthieno[2,3-d]pyrimidine", "triethylamine", "acetic anhydride", "dichloromethane", "diethyl ether", "sodium hydroxide", "ethanol", "water", "sodium bicarbonate" ], "Reaction": [ "Protection of the amine group in 2-amino-4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine using acetic anhydride to form N-acetyl-2-amino-4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine", "Coupling reaction of N-acetyl-2-amino-4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine with 2-bromo-6-isopropylthieno[2,3-d]pyrimidine in the presence of triethylamine to form 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine", "Deprotection of the N-acetyl group using sodium hydroxide in ethanol to form 2-amino-4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine", "Cyclization of 2-amino-4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine with 2-bromo-6-isopropylthieno[2,3-d]pyrimidine in the presence of sodium bicarbonate in dichloromethane/diethyl ether to form the final product 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine" ] } | |

CAS RN |

1271738-59-0 |

Product Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine |

Molecular Formula |

C18H25N5S2 |

Molecular Weight |

375.55 |

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3 |

InChI Key |

FUGQNAUKABUDQI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

MI3; MI 3; MI-3 . |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)